molecular formula C9H4BrClFN B594569 4-Bromo-3-chloro-8-fluoroquinoline CAS No. 1211659-63-0

4-Bromo-3-chloro-8-fluoroquinoline

Cat. No.: B594569
CAS No.: 1211659-63-0
M. Wt: 260.49
InChI Key: YQJJMPKNTAKTOK-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Sciences

The quinoline nucleus, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern chemical science. nih.govorientjchem.orgscispace.comijppronline.com This scaffold is not merely a structural curiosity but a privileged framework in medicinal chemistry and materials science. orientjchem.orgijppronline.com Its derivatives have demonstrated a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. orientjchem.orgijppronline.comrsc.org The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties to achieve desired therapeutic effects or material characteristics. scispace.comrsc.org The development of multicomponent reactions has further streamlined the synthesis of diverse quinoline derivatives, making this scaffold readily accessible for a wide range of research applications. nih.gov

Strategic Importance of Halogenation (Bromine, Chlorine) and Fluorination in Modulating Quinoline Properties and Reactivity

The introduction of halogen atoms—specifically bromine, chlorine, and fluorine—onto the quinoline scaffold is a powerful strategy for modulating its physicochemical and biological properties. researchgate.netmdpi.comnih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov

Fluorine: The incorporation of fluorine is a particularly prevalent strategy in medicinal chemistry. nih.govresearchgate.net Due to its high electronegativity and small size, fluorine can alter the acidity of nearby functional groups, influence conformation, and block metabolic pathways, often leading to enhanced biological activity and improved pharmacokinetic profiles. nih.govresearchgate.net

Chlorine and Bromine: Chlorine and bromine atoms can also profoundly impact a compound's properties. researchgate.net They can serve as reactive handles for further synthetic transformations through cross-coupling reactions, allowing for the construction of more complex molecules. ossila.com Furthermore, the presence of these larger halogens can introduce specific steric and electronic effects that can be crucial for target engagement. frontiersin.org

Rationale and Academic Objectives for In-Depth Investigation of this Compound

The in-depth investigation of 4-Bromo-3-chloro-8-fluoroquinoline is underpinned by several key academic objectives. A primary goal is to explore its synthetic utility as a building block for more complex chemical entities. The differential reactivity of the bromo and chloro substituents offers potential for selective functionalization, enabling the creation of a diverse library of derivatives.

Furthermore, this compound serves as an excellent model for studying the fundamental effects of polyhalogenation on the chemical and physical properties of the quinoline core. By systematically comparing its properties to those of simpler halogenated quinolines, researchers can gain valuable insights into the synergistic or antagonistic effects of multiple halogen substituents. This knowledge is crucial for the rational design of new molecules with tailored properties for applications in fields ranging from medicinal chemistry to materials science.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
CAS Number Not available
Molecular Formula C₉H₄BrClFN
Molecular Weight 260.49 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-8-5-2-1-3-7(12)9(5)13-4-6(8)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJJMPKNTAKTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672655
Record name 4-Bromo-3-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211659-63-0
Record name 4-Bromo-3-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 3 Chloro 8 Fluoroquinoline and Its Precursors

Retrosynthetic Analysis of the 4-Bromo-3-chloro-8-fluoroquinoline Core

A retrosynthetic analysis of this compound suggests that the core structure can be disconnected in several ways. A primary disconnection can be made at the C4-Br and C3-Cl bonds, leading to an 8-fluoroquinoline (B1294397) precursor. This precursor can then be further deconstructed through established quinoline (B57606) syntheses, such as the Combes, Friedländer, or Skraup reactions, which typically involve the condensation of an aniline (B41778) derivative with a β-dicarbonyl compound or a similar three-carbon component. wikipedia.orgrsc.org

Another key disconnection involves breaking the bonds of the pyridine (B92270) ring of the quinoline system. This approach would start with a suitably substituted benzene (B151609) derivative, such as a 2-amino-3-fluorobenzaldehyde (B155958) or a related compound, which would then be cyclized to form the quinoline ring. A convergent synthesis approach could also be employed, where a functionalized benzene ring is coupled with a pre-formed pyridine ring fragment. nih.govacs.org

The strategic placement of the fluorine atom at the C-8 position is a critical consideration in the retrosynthetic plan. It can be introduced early in the synthesis on the aniline precursor or later through direct fluorination of the quinoline ring. The choice of strategy will depend on the availability of starting materials and the compatibility of the fluorination conditions with other functional groups present in the molecule.

Strategies for Constructing the Polyhalogenated Fluoroquinoline Ring System

The construction of a polyhalogenated fluoroquinoline ring system requires careful selection of synthetic strategies to ensure the correct placement of each halogen atom.

The introduction of bromine and chlorine at specific positions on the quinoline ring is a key step in the synthesis of this compound. Regioselective halogenation can be achieved through various methods. For instance, the bromination of 8-bromo-2-(trifluoromethyl)-4-quinolone with phosphoryl bromide has been shown to yield 4,8-dibromo-2-(trifluoromethyl)quinoline. beilstein-journals.org Similarly, the bromination of a quinolone intermediate in acetic acid can introduce a bromine atom at the 3-position. beilstein-journals.org

The synthesis of 4-bromo-3-chloro-7-methoxyquinoline (B572323) has been reported starting from 4-hydroxy-7-methoxyquinoline, using N-chlorosuccinimide (NCS) for chlorination and tribromooxyphosphorus for bromination in a two-step reaction. google.com This highlights a potential route where sequential halogenation of a hydroxyquinoline precursor can be employed. The regioselectivity of these reactions is often directed by the existing substituents on the quinoline ring.

A method for the regioselective synthesis of 3-bromoquinoline (B21735) derivatives has been developed through a formal [4+2]-cycloaddition between an N-aryliminium ion and 1-bromoalkynes. acs.org This approach could potentially be adapted for the synthesis of 3-chloroquinolines by using a 1-chloroalkyne.

ReactionReagentsPosition of HalogenationReference
BrominationPhosphoryl bromideC-4 beilstein-journals.org
BrominationBromine in acetic acidC-3 beilstein-journals.org
ChlorinationN-chlorosuccinimide (NCS)C-3 google.com
BrominationTribromooxyphosphorusC-4 google.com
Formal [4+2]-cycloaddition1-BromoalkynesC-3 acs.org

The introduction of a fluorine atom at the C-8 position of the quinoline ring is a critical step. Fluoroquinolones often have a fluorine atom at the C-6 or C-8 position. wikipedia.org One approach is to start with a precursor that already contains the fluorine atom, such as a fluoro-substituted aniline. For example, the synthesis of 8-bromo-2-trifluoromethyl-4-quinolone starts from 2-bromoaniline, suggesting that a similar strategy could be employed with a fluorinated aniline. beilstein-journals.org

Direct fluorination of the quinoline ring is another viable strategy. A regioselective electrochemical 5,8-difluorination of quinolines using HF:pyridine has been developed. georgiasouthern.edu While this method introduces two fluorine atoms, it demonstrates the feasibility of direct fluorination on the benzenoid ring of the quinoline system. georgiasouthern.edu Another method describes the C5-regioselective C–H fluorination of 8-aminoquinoline (B160924) amides and sulfonamides using Selectfluor under metal-free conditions. rsc.org This highlights the potential for directed fluorination.

A novel approach for the nucleophilic C(sp3)−H fluorination of 8-methylquinoline (B175542) derivatives has been reported using a palladium catalyst and silver fluoride. ucla.edu While this method targets a methyl group, it points towards the development of chelation-directed C-H activation/fluorination strategies that could potentially be adapted for the C-8 position of the quinoline ring.

Tandem and cascade reactions offer efficient pathways to construct the quinoline core in a single operation from simple starting materials. acs.orgrsc.orgresearchgate.net These reactions often involve a sequence of events such as condensation, cyclization, and aromatization. For example, a copper-catalyzed tandem reaction involving Knoevenagel condensation, amination, and intramolecular cyclization has been used to synthesize 2-aminoquinolines and 2-arylquinoline-3-carbonitriles from ortho-bromobenzaldehydes and active methylene (B1212753) nitriles. rsc.org

A visible light-induced sulfonylation/cyclization cascade has been developed to produce quinoline-2,4-diones under metal-free conditions. mdpi.com This reaction proceeds at room temperature and tolerates a variety of substituents, including halogens. mdpi.com Another example is a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to synthesize 4-bromo quinolines. nih.gov This method is particularly relevant as it directly installs the bromine at the C-4 position. nih.gov

A photoinduced radical tandem annulation of 1,7-diynes has also been reported to produce polyhalogenated quinolin-2(1H)-ones. frontiersin.org These cascade reactions demonstrate the power of designing multi-step processes in a single pot to rapidly build molecular complexity.

Exploration of Named Reactions for Quinoline Synthesis Applicable to Polyhalogenated Systems (e.g., Skraup-type, Friedländer-type, Combes-type modifications)

Classical named reactions for quinoline synthesis, such as the Skraup, Friedländer, and Combes reactions, remain valuable tools, especially when adapted for the synthesis of polyhalogenated systems. rsc.orgacs.org

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org It has been used to prepare 2,4-substituted quinolines and can be influenced by substituents on both the aniline and the diketone. wikipedia.orgresearchgate.net For polyhalogenated systems, a halogenated aniline could be used as the starting material.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.net It is a versatile method for producing substituted quinolines.

Skraup Synthesis: This reaction uses glycerol, an oxidizing agent, and sulfuric acid to react with an aniline. While traditionally harsh, modifications can make it more applicable to sensitive substrates.

These reactions have been successfully employed in the synthesis of various substituted quinolines and can be adapted for polyhalogenated targets by using appropriately halogenated precursors. wikipedia.orgrsc.orgresearchgate.netresearchgate.net

Named ReactionReactantsKey FeaturesReference
Combes SynthesisAniline and β-diketoneAcid-catalyzed, forms 2,4-substituted quinolines wikipedia.orgresearchgate.net
Friedländer Synthesis2-Aminoaryl aldehyde/ketone and a compound with an α-methylene carbonylBase or acid-catalyzed condensation researchgate.net
Skraup SynthesisAniline, glycerol, oxidizing agent, sulfuric acidHarsh conditions, but can be modified rsc.org

Metal-Catalyzed Synthetic Routes to Halogenated Quinolines (e.g., Palladium-catalyzed cyclizations)

Metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the synthesis of quinolines and their halogenated derivatives. chim.itresearchgate.netnih.gov These methods often proceed under milder conditions and with higher functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are widely used to functionalize halogenated quinolines. researchgate.net For the synthesis of the quinoline core itself, palladium-catalyzed cyclizations are of great interest. For example, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described, which tolerates electron-withdrawing groups. rsc.org

Catalyst/MetalReaction TypeStarting MaterialsReference
PalladiumOxidative CyclizationAryl allyl alcohols and anilines rsc.org
PalladiumWacker-type Oxidative Cyclization- organic-chemistry.org
PalladiumCascade Reactiono-Aminocinnamonitriles and arylhydrazines nih.gov
CopperTandem Knoevenagel condensation/amination/cyclizationortho-Bromobenzaldehydes and active methylene nitriles rsc.org

Modern Synthetic Techniques for Enhanced Efficiency and Selectivity

The drive for more efficient, selective, and environmentally benign chemical processes has led to the adoption of modern synthetic techniques in the preparation of complex heterocyclic molecules like substituted quinolines. These methods offer significant advantages over traditional synthetic approaches, which often require harsh reaction conditions and long reaction times.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. chem960.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities. chem960.com This technique is particularly well-suited for the synthesis of quinoline derivatives.

For the synthesis of precursors to this compound, the microwave-enhanced Friedländer synthesis offers a rapid and efficient route. chem960.com This method allows for the single-step, convergent assembly of diverse 8-hydroxyquinolines from various starting materials, achieving significantly improved yields compared to conventional oil bath heating. chem960.com For example, the condensation of a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene group can be effectively promoted by microwave irradiation. chem960.com

Furthermore, microwave assistance has been successfully applied to halogenation and trans-halogenation reactions of quinolines. google.com The microwave-assisted trans-halogenation of chloro- and bromo-substituted quinolines to their corresponding iodinated derivatives in the presence of sodium iodide and acetic anhydride (B1165640) demonstrates the potential of this technology for the halogenation steps in the synthesis of this compound. google.com Such a strategy could be envisioned for the conversion of a 4-hydroxy or 4-chloro precursor to the final brominated product with high efficiency.

Research Findings on Microwave-Assisted Quinoline Synthesis

Reaction TypeSubstratesConditionsKey FindingsReference
Friedländer Synthesis2-aminoaryl ketones/aldehydes and β-dicarbonyl compoundsMicrowave irradiationIncreased yields (average 72% vs. 34% with oil bath), rapid synthesis of 8-hydroxyquinolines. chem960.com
Trans-halogenationChloro- and bromo-substituted quinolinesSodium iodide, acetic anhydride, microwave irradiation (80 °C)High yields of iodinated quinolines, demonstrating efficient halogen exchange. google.com

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide array of chemical transformations to proceed under mild and environmentally friendly conditions. guidechem.comrroij.com This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates. rroij.com

In the context of quinoline synthesis, photoredox catalysis has been successfully employed for halogenation reactions. guidechem.com For instance, the halogenation of quinolines has been achieved using a photoredox process with alizarin (B75676) red S as a photocatalyst, a metal catalyst, an oxidant, and a halogen source under visible light irradiation in water at room temperature. guidechem.com This method provides a green alternative to traditional halogenation methods that often rely on harsh reagents.

The direct C-H functionalization of the quinoline core is another area where photoredox catalysis has shown great promise. While direct C-H arylation of quinoline N-oxides using arenediazonium salts has been demonstrated, similar strategies could be adapted for halogenation. researchgate.net The use of an organic dye like eosin (B541160) Y as a photocatalyst allows for these transformations to occur under green light, avoiding the need for pre-halogenated substrates and metal catalysts. researchgate.net

A plausible synthetic strategy for this compound could involve the late-stage introduction of the bromo and chloro substituents onto an 8-fluoroquinoline core using photoredox-catalyzed C-H functionalization. This approach would offer high selectivity and functional group tolerance, which are key advantages of this modern synthetic methodology.

Research Findings on Photoredox-Catalyzed Reactions of Quinolines

Reaction TypeSubstratesCatalyst/ConditionsKey FindingsReference
HalogenationQuinolineAlizarin red S (photocatalyst), FeCl3, K2S2O8, potassium halides, visible light, waterSuccessful halogenation under mild, aqueous conditions. guidechem.com
C-2 ArylationQuinoline N-oxides and arenediazonium saltsEosin Y (photocatalyst), green lightMetal-free arylation, proceeding in moderate to good yields with a broad substrate scope. researchgate.net

Chemical Reactivity and Derivatization Strategies for 4 Bromo 3 Chloro 8 Fluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly those activated by electron-withdrawing groups or heteroatoms within the aromatic ring. In the quinoline (B57606) system, the ring nitrogen atom activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack. For 4-bromo-3-chloro-8-fluoroquinoline, the C4-bromo and C3-chloro positions are the potential sites for substitution.

Generally, SNAr reactions on haloquinolines are facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.publibretexts.org The inherent electron-deficient nature of the pyridine (B92270) ring in the quinoline system serves this purpose. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to their reactivity in many metal-catalyzed reactions. However, the position on the ring is a critical determinant. The C4 position is highly activated by the ring nitrogen, making the C4-bromo group susceptible to displacement by strong nucleophiles like alkoxides, thiolates, and amines.

While the C3-chloro position is less activated than C4, substitution can still be achieved, often requiring more forcing conditions. The fluorine atom at the C8 position is generally the least reactive towards nucleophilic displacement under typical SNAr conditions. This differential reactivity allows for selective functionalization, primarily at the C4 position.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions
NucleophileReagent ExamplePotential Product (at C4)Typical Conditions
AlkoxideSodium Methoxide (NaOMe)3-Chloro-8-fluoro-4-methoxyquinolineDMF or DMSO, elevated temperature
ThiolateSodium Thiophenoxide (NaSPh)3-Chloro-8-fluoro-4-(phenylthio)quinolinePolar aprotic solvent (e.g., DMF)
AminePyrrolidine4-(Pyrrolidin-1-yl)-3-chloro-8-fluoroquinolineHeat, neat or in a high-boiling solvent
HydroxideSodium Hydroxide (NaOH)3-Chloro-8-fluoroquinolin-4-olAqueous base, high temperature

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is largely governed by the bond dissociation energy of the carbon-halogen bond, which follows the trend C-I > C-Br > C-Cl > C-F. nih.govtcichemicals.com This reactivity difference is the basis for the selective functionalization of polyhalogenated aromatic systems like this compound. The significantly greater reactivity of the C-Br bond compared to the C-Cl bond allows for chemoselective coupling reactions at the C4 position while leaving the C3-chloro and C8-fluoro substituents intact. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. tcichemicals.comresearchgate.net Given the higher reactivity of the C-Br bond, this compound is expected to undergo selective Suzuki-Miyaura coupling at the C4 position. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups. Standard conditions involve a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium or potassium carbonate, in a solvent mixture such as toluene/ethanol/water. researchgate.net

Table 2: Predicted Suzuki-Miyaura Coupling Reactions at the C4-Position
Boronic AcidCatalystBasePotential Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃3-Chloro-8-fluoro-4-phenylquinoline
Thiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃3-Chloro-8-fluoro-4-(thiophen-2-yl)quinoline
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄3-Chloro-8-fluoro-4-(4-methoxyphenyl)quinoline
Vinylboronic acid pinacol (B44631) esterPd(dppf)Cl₂Cs₂CO₃3-Chloro-8-fluoro-4-vinylquinoline

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, typically catalyzed by a palladium complex. organic-chemistry.orgbeilstein-journals.org The Sonogashira reaction couples aryl halides with terminal alkynes, employing a dual catalyst system of palladium and copper(I). organic-chemistry.orgwikipedia.orglibretexts.org For this compound, both reactions are anticipated to proceed with high selectivity at the more reactive C4-bromo position.

The Heck reaction typically uses a palladium(II) source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand and a base. The Sonogashira coupling often utilizes a palladium(0) catalyst, such as Pd(PPh₃)₄, in conjunction with a copper(I) salt, like copper(I) iodide (CuI), and an amine base such as triethylamine. organic-chemistry.orgsoton.ac.uk Copper-free Sonogashira protocols have also been developed. researchgate.net

Table 3: Predicted Heck and Sonogashira Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemBasePotential Product
HeckStyrenePd(OAc)₂ / PPh₃Et₃N3-Chloro-8-fluoro-4-styrylquinoline
Heckn-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃Butyl 3-(3-chloro-8-fluoroquinolin-4-yl)acrylate
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N3-Chloro-8-fluoro-4-(phenylethynyl)quinoline
SonogashiraTrimethylsilylacetylenePd(PPh₃)₄ / CuIPiperidine3-Chloro-8-fluoro-4-((trimethylsilyl)ethynyl)quinoline

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reaction's mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org The choice of a sterically hindered phosphine ligand is crucial for the efficiency of the catalytic cycle. rsc.orgtandfonline.com As with other palladium-catalyzed couplings, the C4-bromo position of this compound would be the preferred site for amination, allowing for the introduction of primary and secondary amines.

Table 4: Predicted Buchwald-Hartwig Amination Reactions
AmineCatalyst/LigandBasePotential Product
Aniline (B41778)Pd₂(dba)₃ / BINAPNaOt-BuN-(3-Chloro-8-fluoroquinolin-4-yl)aniline
MorpholinePd(OAc)₂ / XPhosCs₂CO₃4-(3-Chloro-8-fluoroquinolin-4-yl)morpholine
BenzylaminePd₂(dba)₃ / XantphosK₃PO₄N-Benzyl-3-chloro-8-fluoroquinolin-4-amine
Ammonia equivalent (e.g., LHMDS)Pd(OAc)₂ / RuPhosLiHMDS3-Chloro-8-fluoroquinolin-4-amine

While less commonly used than Suzuki or Heck couplings due to the nature of the organometallic reagents, the Negishi (organozinc) and Stille (organotin) reactions are also powerful methods for C-C bond formation. These reactions also proceed via a palladium-catalyzed cycle and would be expected to show high selectivity for the C4-bromo position of this compound. Organozinc reagents in the Negishi coupling are known for their high reactivity, while organotin reagents in the Stille coupling are valued for their tolerance of a wide range of functional groups.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Fluoroquinoline Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The quinoline ring system is generally deactivated towards EAS compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen-containing pyridine ring. Electrophilic attack, therefore, preferentially occurs on the carbocyclic (benzene) ring at positions C5, C6, C7, and C8.

The reactivity and regioselectivity of EAS on this compound are governed by the combined electronic effects of the existing substituents.

Pyridine Ring: Strongly deactivating, directing electrophiles to the carbocyclic ring.

Halogens (Br, Cl, F): All halogens are deactivating due to their strong inductive electron-withdrawing effect (-I). csbsju.edustackexchange.com However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M), which stabilizes the cationic intermediate (arenium ion) formed during the attack at these positions. libretexts.org

In this specific molecule, the C3-chloro and C4-bromo substituents primarily influence the pyridine ring, which is already highly deactivated. The C8-fluoro substituent is on the carbocyclic ring. As an ortho, para-director, the fluorine atom at C8 will direct incoming electrophiles to the C7 (ortho) and C5 (para) positions. The C6 position is meta to the fluorine and would be less favored. Therefore, electrophilic substitution reactions like nitration, sulfonation, or further halogenation would be expected to occur under harsh conditions, yielding a mixture of C5 and C7 substituted products. researchgate.netwikipedia.orglibretexts.orgmasterorganicchemistry.com

Functional Group Interconversions and Modifications of Side Chains

The presence of bromo and chloro substituents on the pyridine ring of this compound provides reactive handles for a variety of functional group interconversions and the introduction of diverse side chains. The carbon-halogen bonds at positions C3 and C4 are susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The reactivity of haloquinolines in SNAr reactions is well-documented, with the 4-position being particularly activated towards nucleophilic attack. Consequently, the bromine atom at C4 in this compound is expected to be more labile than the chlorine atom at C3. This differential reactivity allows for selective substitution at the C4 position. For instance, treatment with various amines under thermal or microwave conditions can lead to the corresponding 4-aminoquinoline (B48711) derivatives. This type of reaction is a common strategy for the synthesis of compounds with a wide range of biological activities. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, represent powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org Both the bromo and chloro substituents can participate in these transformations, with the carbon-bromine bond generally exhibiting higher reactivity in oxidative addition to the palladium(0) catalyst. This allows for the sequential and regioselective introduction of different side chains. For example, a Suzuki coupling could be performed selectively at the C4 position, followed by a subsequent coupling reaction at the C3 position under more forcing conditions. This strategy enables the synthesis of a wide array of 3,4-disubstituted quinolines.

Reaction Type Position Reagents and Conditions Product Type Plausible Example Product
Nucleophilic Aromatic SubstitutionC4Primary/Secondary Amine, Heat or Microwave4-Aminoquinoline4-(Piperidin-1-yl)-3-chloro-8-fluoroquinoline
Suzuki-Miyaura CouplingC4Arylboronic acid, Pd catalyst, Base4-Arylquinoline3-Chloro-8-fluoro-4-phenylquinoline
Sonogashira CouplingC4Terminal alkyne, Pd/Cu catalyst, Base4-Alkynylquinoline3-Chloro-8-fluoro-4-(phenylethynyl)quinoline
Buchwald-Hartwig AminationC4Amine, Pd catalyst, Base4-AminoquinolineN-Benzyl-3-chloro-8-fluoroquinolin-4-amine
Suzuki-Miyaura CouplingC3Arylboronic acid, Pd catalyst, Harsher Conditions3-Arylquinoline4-Bromo-8-fluoro-3-phenylquinoline

This table presents plausible reaction examples based on the known reactivity of haloquinolines. Specific reaction conditions would require experimental optimization.

Exploitation of Ortho-Metallation Directing Groups for Regioselective Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. In the case of this compound, the fluorine atom at the C8 position can potentially serve as a directing group.

The ortho-directing ability of fluorine in the lithiation of aromatic compounds is well-established. researchgate.net The fluorine atom, being a Lewis base, can coordinate with the lithium atom of an alkyllithium base (e.g., n-butyllithium or lithium diisopropylamide), thereby increasing the acidity of the proton at the ortho C7 position. Subsequent deprotonation would generate a lithiated intermediate at C7, which can then be trapped with a variety of electrophiles to introduce a functional group at this position with high regioselectivity.

This strategy would provide access to a range of 7-substituted this compound derivatives that would be difficult to synthesize through other methods. The introduction of functional groups at C7 is of significant interest as it can profoundly influence the biological and material properties of the quinoline scaffold.

Electrophile Functional Group Introduced at C7 Plausible Product
DMF (N,N-Dimethylformamide)Aldehyde (-CHO)This compound-7-carbaldehyde
CO₂ (Carbon dioxide)Carboxylic acid (-COOH)This compound-7-carboxylic acid
I₂ (Iodine)Iodine (-I)4-Bromo-3-chloro-7-iodo-8-fluoroquinoline
(CH₃)₃SiCl (Trimethylsilyl chloride)Trimethylsilyl (-Si(CH₃)₃)4-Bromo-3-chloro-8-fluoro-7-(trimethylsilyl)quinoline
R-CHO (Aldehyde)Hydroxyalkyl (-CH(OH)R)1-(4-Bromo-3-chloro-8-fluoroquinolin-7-yl)ethanol

This table illustrates potential functionalizations at the C7 position via fluorine-directed ortho-lithiation. The feasibility and efficiency of these reactions would depend on the specific reaction conditions and the nature of the electrophile.

Investigation of Biological Interactions and Structure Activity Relationships Sar in Research Models

Design Principles for Bioactive Quinoline (B57606) Scaffolds Bearing Halogen and Fluorine Substituents

The design of bioactive quinolines is heavily influenced by the nature and position of substituents on the heterocyclic ring system. Halogenation is a key strategy for modulating biological activity. The incorporation of fluorine, in particular, is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov

Key design principles for halogenated quinoline scaffolds include:

Position-Specific Effects: The location of the halogen atom is critical. For instance, a halogen (fluorine or chlorine) at the C-8 position of the quinoline ring has been shown to improve oral absorption and enhance activity against anaerobic and Gram-positive bacteria. researchgate.netnih.gov C-8 substituted quinolones also exhibit enhanced activity against certain drug-resistant bacterial mutants. oup.comnih.gov

Modulation of Target Affinity: Halogen substituents can alter the primary molecular target of the compound. In the case of fluoroquinolone antibacterials that target DNA gyrase and topoisomerase IV, an 8-fluoro substituent can shift the initial target preference towards DNA gyrase. oup.com

Halogen Bonding: Beyond simple steric and electronic effects, halogens (chlorine, bromine, and iodine) can act as Lewis acids and form specific, non-covalent interactions known as halogen bonds with electron-donating atoms in biological macromolecules like proteins. semanticscholar.orgacs.org This interaction is increasingly being exploited in rational drug design to improve ligand affinity and specificity. semanticscholar.org The strength of these bonds can be tuned by other substituents on the scaffold. acs.org

The 4-Bromo-3-chloro-8-fluoroquinoline structure incorporates these principles, featuring halogens at three key positions, suggesting a design intended to confer specific biological activities through a combination of these effects.

In Vitro Studies of Molecular Target Interactions and Inhibition Mechanisms

In vitro studies are essential for elucidating the specific molecular targets of a compound and the mechanisms by which it exerts its effects. For halogenated quinolines, these studies often focus on interactions with enzymes, receptors, and whole cells.

A primary mechanism of action for many bioactive quinolines, particularly the fluoroquinolone class of antibiotics, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govstudy.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the cessation of DNA synthesis and ultimately, cell death. nih.govstudy.com

The mechanism involves the quinolone molecule binding to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. pnas.orgoup.com This prevents the re-ligation of double-strand DNA breaks created by the enzyme during its normal catalytic cycle, which blocks the movement of the DNA replication fork. oup.com While many quinolones target both enzymes, their potency can differ. Generally, DNA gyrase is the primary target in Gram-negative bacteria, whereas topoisomerase IV is the main target in Gram-positive bacteria, though exceptions exist. nih.govoup.com The substitution pattern on the quinoline ring, including at the C-8 position, can influence this target preference. oup.com

Beyond antibacterial targets, certain quinoline derivatives have been investigated as inhibitors of human topoisomerase I and IIα, which are validated targets in cancer chemotherapy. mdpi.comnih.gov For example, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit the catalytic activity of topoisomerase I and IIα, leading to antiproliferative effects in cancer cells. mdpi.com

The interaction of a ligand with its biological target is governed by its binding affinity. Halogenated quinolines are studied for their binding to various receptors and enzymes. Computational docking studies and experimental binding assays are used to quantify these interactions. For instance, halogenated quinoline derivatives have been evaluated for their binding affinity to enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases. nih.gov Such studies have shown that specific halogenation patterns can lead to superior binding affinities compared to reference compounds. nih.gov

The halogens themselves play a direct role in binding. The formation of halogen bonds between the ligand and amino acid residues within a protein's binding pocket can significantly enhance affinity. semanticscholar.org The ability of the bromine and chlorine atoms in a molecule like this compound to form these interactions would be a key aspect of its ligand affinity profile.

Antimicrobial Activity: The antimicrobial properties of quinolines are well-established. The introduction of chlorine and bromine atoms can have a significant effect on antimicrobial properties. nih.gov Derivatives are tested against a panel of pathogenic bacteria to determine their spectrum of activity and potency, often reported as the Minimum Inhibitory Concentration (MIC).

Antifungal Activity: Various quinoline derivatives have demonstrated promising antifungal activity. mdpi.com For example, certain 2-substituted-4-amino-quinolines have shown potent and broad-spectrum activity against invasive fungi, with MIC values in the low microgram per milliliter range. nih.gov Studies on halogenated 8-quinolinols suggest that antifungal activity is influenced by the specific halogen substituents and their positions. acs.org

Antiproliferative Effects: Many quinoline derivatives have been evaluated for their potential as anticancer agents. nih.gov Their antiproliferative activity is tested against various cancer cell lines, and the results are typically reported as IC50 values (the concentration required to inhibit cell growth by 50%). For instance, pyrazolo[4,3-f]quinoline derivatives have shown significant cytotoxicity against human cancer cell lines, with some compounds inhibiting 50% of cell growth at concentrations below 8 µM. mdpi.com

Table 1: Representative Biological Activities of Substituted Quinoline Derivatives

Compound Class Activity Type Model/Organism Potency (Example Values)
Pyrazolo[4,3-f]quinolines Antiproliferative NUGC-3 (gastric cancer) IC50 < 8 µM mdpi.com
2-Substituted-4-amino-quinolines Antifungal Invasive Fungi MIC = 4-32 µg/mL nih.gov
2-(Pyridin-4-yl)quinoline Antifungal Candida albicans Potent MIC50/MIC80 nih.gov
C-8 Halogenated Fluoroquinolones Antibacterial S. aureus (mutant) 7- to 8-fold reduction in MIC nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives

To rationally design more potent and selective molecules, researchers employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. These methods help to understand the relationship between the chemical structure of a compound and its biological activity. nih.gov

A pharmacophore is a 3D arrangement of essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. fiveable.me For a series of active quinoline derivatives, a pharmacophore model can be generated by identifying common chemical features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic regions. nih.govarabjchem.org This model then serves as a template for designing new molecules with a higher probability of being active. fiveable.me

3D-QSAR studies build upon this by creating a statistical model that correlates the 3D properties (e.g., steric and electrostatic fields) of a set of molecules with their known biological activities. nih.gov These models have been successfully applied to quinoline derivatives, yielding statistically significant correlations and good predictive power for new analogues. arabjchem.orgresearchgate.net The analysis can reveal which regions of the molecule are sensitive to modification; for example, it can indicate where bulky groups are favored or where electronegative groups increase activity. nih.gov

Table 2: Example of a Pharmacophore Model for Quinoline-Based Inhibitors

Pharmacophore Feature Description Role in Binding
Aromatic Ring (R) A planar, cyclic, conjugated system Engages in π-π stacking or hydrophobic interactions with the target. arabjchem.org
Hydrogen Bond Acceptor (A) An electronegative atom (e.g., O, N) Forms hydrogen bonds with donor groups in the active site. arabjchem.org
Hydrogen Bond Donor (D) An electropositive hydrogen atom attached to an electronegative atom Forms hydrogen bonds with acceptor groups in the active site. arabjchem.org
Hydrophobic Group (H) A nonpolar group Occupies hydrophobic pockets within the binding site. nih.gov

Design and Evaluation of Hybrid Molecules Incorporating the this compound Moiety

A modern strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more different pharmacophores or bioactive moieties into a single molecule. mdpi.com The goal is to develop compounds with improved affinity, a dual mode of action, or an enhanced ability to overcome drug resistance. nih.gov

The quinoline scaffold is frequently used as a core for generating such hybrids. nih.govmdpi.com For example, researchers have synthesized quinoline-chalcone hybrids and quinoline-triazole hybrids and evaluated them for anticancer and antimicrobial activities. nih.govmdpi.com The evaluation of these hybrids has shown that the nature and position of substituents on the attached moiety, as well as on the quinoline core itself, significantly influence the final biological activity. nih.gov

The this compound moiety is a prime candidate for this approach. The bromine atom at the 4-position is particularly useful as it can serve as a versatile synthetic handle for further functionalization. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), a wide variety of other molecular fragments can be attached at this position, allowing for the systematic design and evaluation of novel hybrid molecules.

Mechanistic Investigation of Cellular Effects

Induction of Apoptosis

While specific data on this compound is not yet available, studies on other halogenated quinolines suggest that this compound may induce apoptosis through various cellular pathways. Research on related compounds has demonstrated the activation of intrinsic and extrinsic apoptotic cascades.

One study on a synthetic quinoline derivative, referred to as 9IV-c, showed that it induced apoptosis in the A549 lung cancer cell line by increasing the Bax/Bcl-2 ratio and activating caspase-9 and -3, key mediators of the intrinsic apoptotic pathway. researchgate.net Similarly, other substituted quinolines have been reported to trigger apoptosis in breast cancer cells through the activation of both caspase-8 (initiator of the extrinsic pathway) and caspase-9.

The general mechanism for many quinoline derivatives involves the induction of DNA damage, which in turn activates signaling pathways leading to programmed cell death. It is plausible that this compound could operate through a similar mechanism, where its interaction with cellular components leads to irreparable damage, thereby initiating the apoptotic cascade.

The following table summarizes findings on the induction of apoptosis by structurally related quinoline derivatives in different cancer cell lines.

Compound ClassCell LineKey Findings
Synthetic Quinoline (9IV-c)A549 (Lung Cancer)Increased Bax/Bcl-2 ratio, activation of caspase-9 and -3. researchgate.net
Substituted QuinolinesT47D (Breast Cancer)Activation of both caspase-8 and caspase-9.
Fluoroquinolone DerivativesVarious Cancer CellsInduction of apoptosis is a recognized anticancer mechanism. mdpi.comtandfonline.comnih.gov

Influence on Cell Cycle Progression

In addition to inducing apoptosis, many quinoline-based compounds have been shown to interfere with the normal progression of the cell cycle, a critical process for cell growth and proliferation. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and lead to their eventual demise.

For instance, the synthetic quinoline derivative 9IV-c was found to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. researchgate.net This indicates that the compound may interfere with the processes leading to mitosis. Similarly, various fluoroquinolone derivatives have been observed to induce cell cycle arrest in the S and/or G2/M phases in breast and bladder cancer cell lines. mdpi.com

A study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound with a related heterocyclic core, demonstrated cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. mdpi.com This suggests that different substitution patterns on the core ring structure can lead to varied effects on the cell cycle machinery.

The table below outlines the observed effects of related compounds on cell cycle progression in different cancer research models.

Compound ClassCell LineEffect on Cell Cycle
Synthetic Quinoline (9IV-c)A549 (Lung Cancer)Arrest at the G2/M phase. researchgate.net
Fluoroquinolone DerivativesBreast and Bladder Cancer CellsArrest at the S and/or G2/M phases. mdpi.com
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast Cancer)Arrest at the G1 phase. mdpi.com

Exploration of Non Biological Applications of 4 Bromo 3 Chloro 8 Fluoroquinoline Derivatives

Materials Science Applications

The unique electronic characteristics endowed by the quinoline (B57606) nucleus and its halogen substituents make derivatives of 4-bromo-3-chloro-8-fluoroquinoline valuable precursors in the field of materials science. These materials are explored for their potential in advanced electronic and optical devices.

Development of Organic Electronic and Optoelectronic Materials

Derivatives of halogenated quinolines are investigated for their utility in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and solar cells. ossila.com The quinoline moiety itself is a known component in such technologies. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been successfully used as electron-carrying layers in OLEDs. mdpi.com The introduction of halogens, as seen in this compound, can modulate the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical factor in designing efficient charge-transporting and light-emitting materials. The polyhalogenation in compounds like 8-bromo-4-chloro-6-fluoro-3-iodoquinoline (B1381466) is noted to result in unique electronic properties that are of interest for materials science applications. Derivatives of 4-bromo-6-fluoroquinoline, a structurally similar compound, are specifically noted for their potential in preparing dyes for OLEDs. ossila.com

Synthesis of Luminescent Compounds and Dyes

Fluoroquinolone derivatives are recognized for their spectral-luminescent properties. bohrium.com The absorption and fluorescence spectra of quinolones are highly dependent on the nature and position of their substituents. bohrium.com Research into various fluoroquinolones demonstrates that modifications to the quinoline core influence the quantum yields, lifetimes of excited states, and the radiative and nonradiative transition rates. bohrium.com

For example, studies on related fluoroquinolones reveal how structural changes impact their luminescent characteristics. This foundational knowledge suggests that derivatives of this compound could be tailored to create novel luminescent materials or dyes. Patents have been filed for organic luminescent materials that utilize 4-bromo-2-fluoroquinoline derivatives as a core component. google.com The inherent fluorescence of the quinoline system, tunable by its substituents, makes it a promising scaffold for developing new dyes. ossila.com

Below is a data table illustrating the spectral-luminescent properties of related fluoroquinolone compounds, showcasing the effect of different substituents on their optical properties.

Compound NameAbsorption Max (λabs, nm)Fluorescence Max (λfl, nm)Quantum Yield (φfl)
Norfloxacin3244420.004
Pefloxacin3354480.006
M-Difluoroquinolone3304500.012
Difluoroquinolone3304550.010
This table is based on data for related fluoroquinolones and is intended to be illustrative of the properties of this class of compounds. Data sourced from a study on the spectral-luminescent properties of mono- and difluoroquinolones. bohrium.com

Fabrication of Molecular Sensors and Probes

The quinoline scaffold is a key component in the design of molecular sensors. Specifically, 8-hydroxyquinoline derivatives are well-known for their use as fluorescent chemosensors for detecting metal ions. mdpi.com The nitrogen and hydroxyl groups in these molecules act as a chelation site, and binding to a metal ion often results in a significant change in the compound's fluorescence, allowing for sensitive detection.

Furthermore, derivatives such as 8-fluoroquinoline-3-carboxamide (B1446412) are utilized in material science for creating novel materials with specific electronic and optical properties suitable for sensor applications. The ability to functionalize the this compound core suggests its potential as a precursor for new, highly specific molecular probes and sensors.

Agrochemical Research Applications

The quinoline ring is a recognized pharmacophore in various bioactive compounds, including those developed for agriculture. Bromoquinoline derivatives, in particular, serve as important intermediates in the synthesis of crop protection chemicals like fungicides, insecticides, and herbicides. xdbiochems.com The presence and position of the bromine atom allow for further chemical modifications to enhance bioactivity and target specificity. xdbiochems.com

Research has led to the development of patents for new quinoline derivatives with potential applications as insecticides and acaricides. google.com One such patent details quinoline-3-carboxamide (B1254982) structures, such as 8-Bromo-4-chloro-N-[(4S)-3,4-dihydro-2H-chromen-4-yl]-7-fluoroquinoline-3-carboxamide, which are investigated for their efficacy against various pests. google.com This highlights the role of compounds like this compound as lead structures or building blocks in the discovery of new agrochemicals.

Compound ClassTarget ApplicationExample Lead Structure
Quinoline DerivativesAgrochemicals4-Chloro-8-fluoro-2-methylquinoline
3-Bromoquinoline (B21735) DerivativesFungicides, Insecticides, HerbicidesGeneral Intermediates xdbiochems.com
Quinoline-3-CarboxamidesInsecticides, Acaricides8-Bromo-4-chloro-N-[(4S)-3,4-dihydro-2H-chromen-4-yl]-7-fluoroquinoline-3-carboxamide google.com

Applications in Catalysis and Ligand Design for Organometallic Chemistry

In modern synthetic chemistry, halogenated aromatic compounds are invaluable building blocks due to their reactivity in catalytic cross-coupling reactions. The bromine and chlorine atoms on the this compound ring serve as reactive "handles" for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in powerful catalytic reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental to constructing complex organic molecules. ossila.comresearchgate.netrsc.org

The ability of this compound to undergo such transformations makes it a strategic starting material for the synthesis of elaborate molecules that can be designed as specialized ligands for organometallic catalysts. For example, iridium-catalyzed C-H borylation of fluoroquinolines has been developed to produce versatile quinoline boronic ester intermediates, which can then be used in a wide array of subsequent chemical transformations. acs.orgnih.gov This demonstrates the active role of the fluoroquinoline scaffold in advanced catalytic processes, not just as a final product but as a key intermediate. The controlled, stepwise functionalization of the C-Br and C-Cl bonds allows chemists to build molecular complexity, leading to novel ligands with tailored steric and electronic properties for use in catalysis.

Future Research Directions and Perspectives for 4 Bromo 3 Chloro 8 Fluoroquinoline

Development of More Sustainable and Greener Synthetic Pathways

The synthesis of polyhalogenated quinolines often relies on traditional methods that can be resource-intensive and generate hazardous waste. nih.gov Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic routes to 4-Bromo-3-chloro-8-fluoroquinoline.

Recent advancements in green chemistry offer promising avenues. For instance, mechanochemistry, such as ball-milling, has emerged as a powerful tool for the synthesis of sulfonyl quinolines from haloquinolines under solvent-free and catalyst-free conditions, often with shorter reaction times and excellent yields. rsc.org The application of such techniques to the synthesis of this compound could significantly reduce its environmental footprint.

Furthermore, the use of water as a solvent in organic synthesis is a key aspect of green chemistry. thieme-connect.comthieme-connect.com Exploring catalyst-free sulfonylation reactions of haloquinolines in water presents another sustainable approach. researchgate.net Researchers are also investigating the use of reusable solid acid catalysts, like Nafion NR50, under microwave irradiation to promote environmentally friendly quinoline (B57606) synthesis. mdpi.com The development of one-pot syntheses and domino reactions, which reduce the number of purification steps and minimize waste, will also be a critical area of focus. thieme-connect.comthieme-connect.comdntb.gov.ua

Exploration of Underexplored Reactivity and Novel Chemical Transformations

The unique arrangement of bromo, chloro, and fluoro substituents on the quinoline core of this compound offers a rich landscape for exploring novel chemical transformations. The differential reactivity of the carbon-halogen bonds can be exploited for selective functionalization.

Future studies will likely investigate cascade reactions that can introduce multiple functional groups in a single synthetic operation. For example, Rh(III)-catalyzed cascade reactions have been used to synthesize complex, functionalized quinolines from N-aryl amidines and CF3-ynones. rsc.org The development of hydride transfer-initiated reactions could also lead to novel 3-functionalized quinolines. rsc.org

The selective activation of specific C-H bonds on the quinoline ring is another area ripe for exploration. Transition-metal catalysis, particularly with earth-abundant metals like cobalt and copper, has shown promise in the C-H functionalization of quinolines. mdpi.com Furthermore, visible-light-mediated aerobic dehydrogenation reactions using inexpensive and non-toxic catalysts like titanium dioxide offer an environmentally friendly pathway to functionalized N-heterocycles. organic-chemistry.org

Rational Design of Derivatives with Tunable Electronic and Steric Properties for Specific Applications

The electronic and steric properties of the substituents on the quinoline ring play a crucial role in determining its biological activity and material properties. nih.govnih.gov The rational design of this compound derivatives with tailored electronic and steric features is a key future research direction.

By strategically modifying the substituents, it is possible to fine-tune the molecule's properties for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the fluorescence properties of quinoline-based scaffolds, making them suitable for use as live-cell imaging probes. nih.govnih.govacs.org The polarization of the fluorophore can be achieved by placing an electron-donating group at the 7-position, while the 2- and 4-positions can be modified to tune the photophysical properties. nih.gov

The steric hindrance of substituents can also significantly impact biological activity. nih.gov For instance, in some quinoline derivatives, smaller substitutions at the C-2 position have been correlated with higher activity. nih.gov Understanding these structure-activity relationships is crucial for designing more potent and selective therapeutic agents.

Integration into Complex Molecular Architectures and Supramolecular Assemblies

The rigid and planar structure of the quinoline scaffold makes this compound an excellent building block for the construction of complex molecular architectures and supramolecular assemblies. researchgate.net

Future research will likely focus on incorporating this compound into larger, functional systems. For example, it can be used in the synthesis of polyconjugated molecular architectures through sequential palladium-catalyzed coupling reactions. rsc.org These complex structures may exhibit interesting photophysical or electronic properties, making them suitable for applications in organic electronics or as sensors.

The ability of quinoline derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, can be harnessed to create self-assembling systems. researchgate.net The design of molecules that can form stable double helices or other complex supramolecular structures is an active area of research. researchgate.net Functionalized haloquinolines have been used in the synthesis of macrocycles and other complex topologies. researchgate.net

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational modeling is an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. mdpi.com For this compound, advanced computational methods will play a vital role in guiding future research.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of novel derivatives. dntb.gov.uaresearchgate.net These models can help to prioritize synthetic targets and reduce the need for extensive experimental screening. For instance, 3D-QSAR studies can identify key structural features that are important for a compound's activity. researchgate.net

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound and its derivatives. dntb.gov.ua This can provide insights into reaction mechanisms and help to explain observed trends in reactivity and selectivity. Molecular docking studies can be used to predict how these molecules might bind to biological targets, aiding in the design of new drugs. The combination of computational and experimental approaches will be essential for accelerating the discovery and development of new applications for this versatile compound.

Q & A

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in aprotic solvents (DMSO, DMF). Monitor degradation via UV-Vis spectroscopy at λ_max ~300 nm (common for quinoline cores). Compare with stability data for brominated resorcinol derivatives () to infer degradation pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.